2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride
Description
2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is a synthetic small molecule characterized by a benzene sulfonyl fluoride core substituted with a methyl group at the 2-position and a urea linkage at the 4-position. The urea moiety is further functionalized with a 4-nitrobenzyl group. The sulfonyl fluoride group is a reactive electrophile, commonly employed in covalent inhibition strategies targeting serine hydrolases or proteases .
Properties
CAS No. |
21322-82-7 |
|---|---|
Molecular Formula |
C15H14FN3O5S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-methyl-4-[(4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H14FN3O5S/c1-10-8-12(4-7-14(10)25(16,23)24)18-15(20)17-9-11-2-5-13(6-3-11)19(21)22/h2-8H,9H2,1H3,(H2,17,18,20) |
InChI Key |
GCFHUTPZEVWGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from benzene derivatives. The process may include:
Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Friedel-Crafts Alkylation: Introduction of the methyl group using methyl chloride and aluminum chloride as a catalyst.
Ureido Formation: Reaction of the nitrobenzyl derivative with urea to form the ureido group.
Sulfonyl Fluoride Introduction: Reaction with sulfonyl fluoride to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, alcohols), basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: As an inhibitor of human neutrophil elastase (hNE), it has potential therapeutic applications in treating conditions like ARDS.
Biological Studies: Used in studies to understand the role of hNE in various diseases.
Chemical Biology: Employed as a tool compound to study enzyme inhibition and protein interactions.
Mechanism of Action
The compound exerts its effects by inhibiting human neutrophil elastase (hNE). The mechanism involves the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the active site of hNE. This covalent modification prevents the enzyme from catalyzing the hydrolysis of its substrates, thereby inhibiting its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of ureido-functionalized small molecules designed for enzyme inhibition. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, functional groups, and inferred biological relevance.
Structural and Functional Group Analysis
| Compound Name (IUPAC) | Core Structure | Ureido Substituent | Key Functional Group | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|---|---|
| 2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride | Benzene sulfonyl fluoride | 4-nitrobenzyl | Sulfonyl fluoride | ~350 | 2.5 |
| 4-Carboxymethyl-cyclohexyl trans-6-[3-(2,4-difluoro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate | Isoquinoline carboxylate | 2,4-difluorophenyl | Carboxylate ester | ~500 | 3.0 |
| 4-Carboxymethyl-cyclohexyl trans-6-[3-(2-chloro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate | Isoquinoline carboxylate | 2-chlorophenyl | Carboxylate ester | ~490 | 3.2 |
Key Observations:
Core Structure: The target compound’s benzene sulfonyl fluoride core contrasts with the isoquinoline carboxylate scaffolds in compounds. Sulfonyl fluorides exhibit higher electrophilicity, enabling covalent bond formation with catalytic serine residues in hydrolases, whereas carboxylate esters may act as non-covalent inhibitors or prodrugs .
In contrast, halogenated phenyl groups (e.g., 2,4-difluoro or 2-chloro) in compounds may prioritize lipophilicity and membrane permeability, favoring central nervous system (CNS) or renal targets.
Molecular Weight and LogP: The target compound’s lower molecular weight (~350 vs. ~500 g/mol) and moderate LogP suggest improved solubility and bioavailability compared to bulkier isoquinoline derivatives.
Mechanistic Differences
- Covalent vs. Non-Covalent Binding: The sulfonyl fluoride in the target compound likely forms irreversible covalent bonds with nucleophilic residues (e.g., serine in PSMA), ensuring prolonged inhibition. In contrast, carboxylate esters in compounds may rely on reversible interactions, requiring higher dosing frequencies.
- Substituent Effects : The nitro group’s electron-withdrawing nature could stabilize the urea’s hydrogen-bonding interactions, while halogenated substituents (e.g., fluoro, chloro) may enhance hydrophobic interactions with enzyme pockets.
Research Findings and Inferences
PSMA Targeting : highlights PSMA’s restricted expression in prostate tumors and tumor-associated vasculature, supporting the rationale for developing sulfonyl fluoride-based inhibitors like the target compound .
Structural Optimization: Compared to ’s isoquinoline derivatives, the target compound’s smaller size and sulfonyl fluoride group may improve tumor-specific delivery and reduce off-target effects.
Biological Activity
2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₄H₁₅N₃O₄S
- Molecular Weight : 319.36 g/mol
- CAS Number : 680617-73-6
The compound functions primarily as a serine protease inhibitor. It inhibits the activity of various serine hydrolases, which are crucial for numerous physiological processes, including inflammation, cell signaling, and metabolic regulation. The sulfonyl fluoride moiety is essential for its inhibitory activity, allowing it to form covalent bonds with the active site serine residues of target enzymes.
Biological Activity Overview
- Inhibition of NADPH Oxidase :
- Serine Protease Inhibition :
- Selectivity and Potency :
Case Studies
- Case Study on Inflammation :
-
Cancer Research :
- In cancer cell lines, similar compounds have been reported to induce apoptosis through the inhibition of specific serine proteases that regulate cell survival pathways. The application of 2-methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride in this context could provide insights into targeted cancer therapies .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
